![molecular formula C58H95BF2N4NaO11P B12388253 sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and a unique arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate involves several steps:
Formation of the octadec-9-enoyl groups: This step involves the esterification of octadec-9-enoic acid with a suitable alcohol under acidic conditions.
Attachment of the octadec-9-enoyl groups to the propyl backbone: This step requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds.
Introduction of the difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl group: This step involves a nucleophilic substitution reaction where the difluoro group is introduced using a suitable fluorinating agent.
Formation of the phosphate group: This step involves the phosphorylation of the ethyl group using a phosphorylating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoyl groups, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the difluoro groups, potentially leading to the formation of monofluoro or non-fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group, leading to the formation of various phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Monofluoro or non-fluorinated derivatives.
Substitution: Various phosphate esters.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and functional groups.
Material Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity and biocompatibility.
Biology
Biomolecular Interactions: The compound can be used to study interactions between biomolecules due to its ability to form stable complexes with proteins and nucleic acids.
Drug Delivery: It can be used as a carrier for drug delivery systems due to its amphiphilic nature.
Medicine
Therapeutics: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Diagnostics: It can be used in diagnostic assays due to its ability to interact with specific biomolecules.
Industry
Coatings: The compound can be used in the formulation of coatings with specific properties such as hydrophobicity and antimicrobial activity.
Lubricants: It can be used as an additive in lubricants to enhance their performance.
Mécanisme D'action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl sulfate
- Sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl carbonate
Uniqueness
- Functional Groups : The presence of multiple functional groups, including the difluoro and phosphate groups, makes this compound unique.
- Structural Complexity : The intricate structure and arrangement of atoms contribute to its unique properties and potential applications.
Propriétés
Formule moléculaire |
C58H95BF2N4NaO11P |
|---|---|
Poids moléculaire |
1127.2 g/mol |
Nom IUPAC |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C58H96BF2N4O11P.Na/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-56(67)73-47-53(76-57(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-75-77(70,71)74-44-42-63-58(69)72-43-41-62-55(66)40-39-51-37-38-52-46-54-49(3)45-50(4)64(54)59(60,61)65(51)52;/h19-22,37-38,45-46,53H,5-18,23-36,39-44,47-48H2,1-4H3,(H,62,66)(H,63,69)(H,70,71);/q;+1/p-1/b21-19-,22-20-;/t53-;/m1./s1 |
Clé InChI |
GAAWQZUQXXWKNV-UVBBLKMXSA-M |
SMILES isomérique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C)C)(F)F.[Na+] |
SMILES canonique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C)C)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



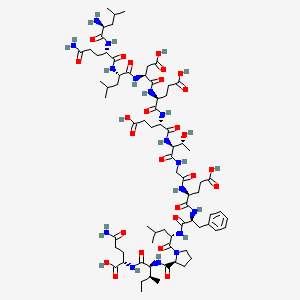
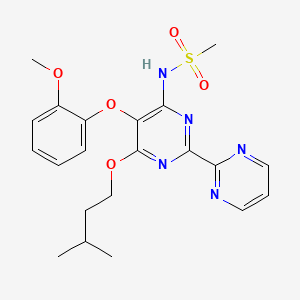
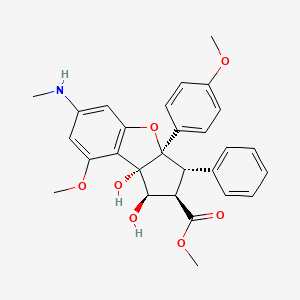

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)


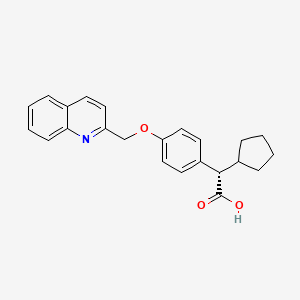
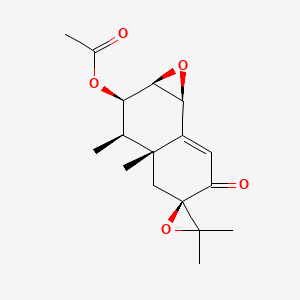
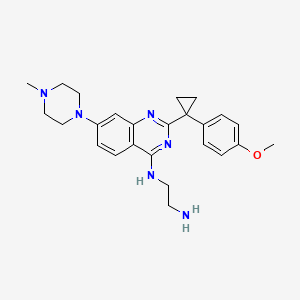
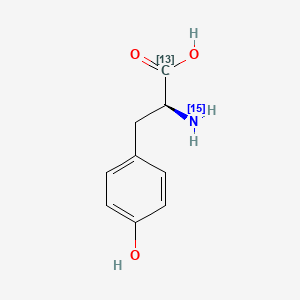
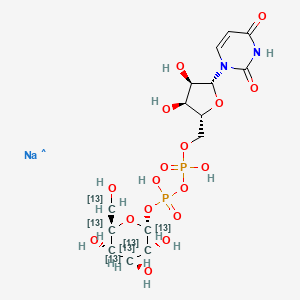
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
